Product packaging for 1-Aminopyrazolo[1,5-c]quinazoline(Cat. No.:)

1-Aminopyrazolo[1,5-c]quinazoline

Cat. No.: B8499841
M. Wt: 184.20 g/mol
InChI Key: XUTPDXWQYSTOSG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Aminopyrazolo[1,5-c]quinazoline is a versatile nitrogen-containing heterocyclic scaffold of significant interest in medicinal chemistry and drug discovery. Compounds based on the pyrazolo[1,5-c]quinazoline core have demonstrated a broad spectrum of pharmacological activities in scientific research, positioning them as valuable templates for developing novel therapeutic agents . Research into this chemical family has identified potential in oncology, with certain derivatives exhibiting potent in vitro cytotoxic effects against human cancer cell lines, including breast adenocarcinoma (MCF-7) and lung carcinoma (A549), and acting as inhibitors of cyclin-dependent kinases like CDK9/2 . Beyond oncology, the scaffold shows promise in neuroscience research; structurally related analogues have been characterized as Gly/NMDA receptor antagonists in the central nervous system, suggesting potential for the study of neurodegenerative diseases and chronic pain . Additional research avenues for this compound class include their investigation as adenosine receptor antagonists, particularly at the hA3 subtype, which is a target for inflammatory conditions and cerebral ischemia . The value of this compound lies in its functionalization potential. The amino group at the 1-position serves as a critical synthetic handle, allowing researchers to readily incorporate this complex heterocycle into larger molecular architectures or conjugate it with other pharmacophores, such as 1,2,3-triazoles, to explore structure-activity relationships and enhance biological activity . This compound is offered For Research Use Only. It is intended for laboratory research purposes and is not for human or veterinary diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H8N4 B8499841 1-Aminopyrazolo[1,5-c]quinazoline

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H8N4

Molecular Weight

184.20 g/mol

IUPAC Name

pyrazolo[1,5-c]quinazolin-1-amine

InChI

InChI=1S/C10H8N4/c11-8-5-13-14-6-12-9-4-2-1-3-7(9)10(8)14/h1-6H,11H2

InChI Key

XUTPDXWQYSTOSG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=C(C=NN3C=N2)N

Origin of Product

United States

Synthetic Methodologies for Pyrazolo 1,5 C Quinazoline and Analogues

General Strategies for Quinazoline (B50416) Core Construction and Functionalization

The quinazoline ring system is a fundamental component of the pyrazolo[1,5-c]quinazoline (B1257617) scaffold. Numerous synthetic methods have been developed for its construction and subsequent functionalization, which are often adaptable for the synthesis of the target fused heterocyclic system.

Transition Metal-Catalyzed Cyclization Approaches

Transition metal catalysis has proven to be a powerful tool for the synthesis of quinazolines and their fused analogs. nih.gov Copper-catalyzed reactions are particularly prevalent in the construction of the pyrazolo[1,5-c]quinazoline skeleton.

One notable approach involves a copper-catalyzed domino reaction between o-alkenyl aromatic isocyanides and diazo compounds. This method facilitates the formation of two rings and three new bonds in a single step, providing an efficient route to pyrazolo[1,5-c]quinazolines from readily available acyclic precursors. rsc.org A proposed mechanism for this transformation involves a tandem (3+2) cyclization, elimination, and intramolecular aza-addition sequence. rsc.org

Another copper-catalyzed tandem reaction utilizes 5-(2-bromoaryl)-1H-pyrazoles, carbonyl compounds, and aqueous ammonia. nih.govacs.org This practical and efficient method allows for the synthesis of both pyrazolo[1,5-c]quinazolines and their 5,6-dihydropyrazolo[1,5-c]quinazoline derivatives, including spiro compounds. The advantages of this method include the use of inexpensive and readily available starting materials, a broad substrate scope, and mild reaction conditions. nih.gov

Palladium-catalyzed reactions have also been employed in the synthesis of pyrazolo[1,5-c]quinazolines. A highly efficient one-pot, four-component reaction has been developed for the synthesis of a series of pyrazolo[1,5-c]quinazolines. This Pd-catalyzed tandem reaction demonstrates good functional group tolerance and high regioselectivity. researchgate.net

CatalystReactantsProductKey Features
Coppero-Alkenyl aromatic isocyanides, Diazo compoundsPyrazolo[1,5-c]quinazolinesDomino reaction, forms two rings and three new bonds in one step. rsc.org
Copper5-(2-Bromoaryl)-1H-pyrazoles, Carbonyl compounds, Aqueous ammoniaPyrazolo[1,5-c]quinazolines and 5,6-dihydropyrazolo[1,5-c]quinazolinesPractical, efficient, uses readily available starting materials, mild conditions. nih.govacs.org
PalladiumTandem one-pot four-component reactionPyrazolo[1,5-c]quinazolinesHighly efficient, good functional group tolerance, high regioselectivity. researchgate.net

Microwave-Assisted Synthetic Protocols

Microwave irradiation has emerged as a valuable technique to accelerate organic reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. frontiersin.org This technology has been successfully applied to the synthesis of pyrazolo[1,5-c]quinazolines.

A notable microwave-assisted method involves the cyclocondensation of 2-(3-aryl-1H-pyrazol-5-yl)anilines with various aryl aldehydes or triethyl orthoformate. berkeley.edu This approach offers an expedited route to a series of pyrazolo[1,5-c]quinazoline derivatives. Another microwave-promoted route involves the internal cyclocondensation and aromatization of 5-(2-aminophenyl)-4,5-dihydro-3-arylpyrazole-1-carbaldehyde. berkeley.edu

The use of microwave assistance has also been reported for the synthesis of related heterocyclic systems, such as 8-substituted pyrazolo[1,5-a] berkeley.edunih.govrsc.orgtriazines, highlighting the versatility of this technology in heterocyclic chemistry. nih.gov

MethodReactantsProductKey Features
Microwave-assisted cyclocondensation2-(3-Aryl-1H-pyrazol-5-yl)anilines, Aryl aldehydes/Triethyl orthoformatePyrazolo[1,5-c]quinazolinesAccelerated reaction, expedited synthesis. berkeley.edu
Microwave-assisted internal cyclocondensation5-(2-Aminophenyl)-4,5-dihydro-3-arylpyrazole-1-carbaldehydePyrazolo[1,5-c]quinazolinesEfficient internal cyclization and aromatization. berkeley.edu

One-Pot Multicomponent Reactions

One-pot multicomponent reactions (MCRs) offer significant advantages in terms of efficiency, atom economy, and procedural simplicity by combining three or more reactants in a single reaction vessel to form a complex product. rsc.org Several MCRs have been developed for the synthesis of pyrazolo[1,5-c]quinazolines and their analogs.

An efficient one-pot, two-step method involves the reaction of readily available substituted 1-(2-halophenyl)-3-alkylprop-2-yn-1-ones, hydrazine (B178648) hydrochloride, and amidine hydrochlorides under mild, copper-catalyzed conditions. This strategy provides good to excellent yields of the corresponding pyrazolo[1,5-c]quinazolines. rsc.org

The synthesis of pyrazolo[1,5-a]quinazoline derivatives has also been achieved through the multi-component reactions of 4-(2-phenylhydrazono)-4H-pyrazol-3-amine derivatives with various reagents. ajol.infoajol.info Furthermore, a palladium-catalyzed tandem one-pot four-component reaction has been reported for the synthesis of a series of pyrazolo[1,5-c]quinazolines. researchgate.net

Reaction TypeReactantsProductKey Features
One-pot, two-step1-(2-Halophenyl)-3-alkylprop-2-yn-1-ones, Hydrazine hydrochloride, Amidine hydrochloridesPyrazolo[1,5-c]quinazolinesMild copper-catalyzed conditions, good to excellent yields. rsc.org
Multicomponent reaction4-(2-Phenylhydrazono)-4H-pyrazol-3-amine derivativesPyrazolo[1,5-a]quinazoline derivativesEfficient synthesis of diverse derivatives. ajol.infoajol.info
One-pot, four-componentTandem Pd-catalyzed reactionPyrazolo[1,5-c]quinazolinesHigh efficiency and regioselectivity. researchgate.net

Metal-Free Synthetic Methodologies

While metal-catalyzed reactions are prevalent, the development of metal-free synthetic routes is of great interest to avoid potential metal contamination in the final products, which is particularly crucial for medicinal chemistry applications. nih.gov

A metal-free approach for the synthesis of functionalized pyrazolo[1,5-c]quinazolinones involves a [3 + 2] dipolar cycloaddition and regioselective ring expansion process. nih.gov This straightforward methodology allows for the rapid generation of these compounds. Another metal-free method utilizes a sequential [3 + 2] cycloaddition/1,3-H shift/rearrangement/dehydrogenation cascade involving in situ generated CF3CHN2 and 3-ylideneoxindoles with DBU as a base. rsc.org

Targeted Synthesis of Pyrazolo[1,5-c]quinazoline and its Structural Isomers

The synthesis of specifically substituted pyrazolo[1,5-c]quinazolines often requires tailored synthetic strategies that utilize precursors with pre-installed functionalities.

Approaches Utilizing 2-(1H-pyrazol-5-yl)aniline Analogues as Precursors

The use of 2-(1H-pyrazol-5-yl)aniline and its derivatives is a common and effective strategy for the synthesis of the pyrazolo[1,5-c]quinazoline ring system. thieme-connect.de These precursors already contain the pyrazole (B372694) ring and an appropriately positioned amino group on the phenyl ring, facilitating the final cyclization to form the quinazoline portion of the molecule.

One such method involves the microwave-accelerated cyclocondensation of 2-(3-aryl-1H-pyrazol-5-yl)anilines with various aldehydes or triethyl orthoformate. berkeley.edu This reaction directly leads to the formation of the pyrazolo[1,5-c]quinazoline core.

The synthesis of 8-substituted pyrazolo[1,5-a] berkeley.edunih.govrsc.orgtriazines, a related heterocyclic system, has been achieved through a microwave-assisted sequential one-pot reaction starting from 5-aminopyrazoles, demonstrating the utility of amino-pyrazole precursors in the construction of fused nitrogen heterocycles. nih.gov

PrecursorReactionProductKey Features
2-(3-Aryl-1H-pyrazol-5-yl)anilinesMicrowave-assisted cyclocondensation with aldehydes/triethyl orthoformatePyrazolo[1,5-c]quinazolinesDirect formation of the fused ring system. berkeley.edu
5-AminopyrazolesMicrowave-assisted sequential one-pot reaction8-Substituted pyrazolo[1,5-a] berkeley.edunih.govrsc.orgtriazinesDemonstrates the versatility of aminopyrazole precursors. nih.gov

Strategies Involving 5-(2-halophenyl)-1H-pyrazole Derivatives

A common and effective strategy for synthesizing the pyrazolo[1,5-c]quinazoline core involves using 5-(2-halophenyl)-1H-pyrazole derivatives as key starting materials. thieme-connect.de One practical approach is a copper-catalyzed tandem reaction of 5-(2-bromoaryl)-1H-pyrazoles with various carbonyl compounds and aqueous ammonia. acs.orgnih.gov This method is advantageous due to its use of readily available and inexpensive starting materials, a broad substrate scope, and mild reaction conditions, yielding both pyrazolo[1,5-c]quinazolines and their 5,6-dihydro counterparts. acs.orgnih.gov The process is notable for its efficiency and practicality in generating a library of derivatives. nih.gov

Another route starts with the one-pot, two-step reaction of substituted 1-(2-halophenyl)-3-alkylprop-2-yn-1-ones with hydrazine hydrochloride and amidine hydrochlorides. This method proceeds under mild conditions and produces the target pyrazolo[1,5-c]quinazolines in good to excellent yields, offering a new strategy for building these poly-N-heterocyclic compounds. researchgate.net

[3+2] Dipolar Cycloaddition and Regioselective Ring Expansion Processes for Pyrazolo[1,5-c]quinazolines

The [3+2] dipolar cycloaddition is a powerful tool for constructing the pyrazole ring of the pyrazolo[1,5-c]quinazoline system. A metal-free and environmentally friendly approach involves the reaction of 3-ylideneoxindoles with tosyldiazomethane in an aqueous medium. acs.orgacs.org This process proceeds through a 1,3-dipolar cycloaddition, followed by a regioselective ring expansion and the elimination of the tosyl group, all in a single operation. acs.orgacs.org The use of water as a solvent and the ability to isolate the product in high purity without column chromatography make this a green and efficient method. acs.orgacs.org

Another variation employs the reaction of 3-diazoindolin-2-ones with methyl β-fluoroalkylpropionates to create fluoroalkylated pyrazolo[1,5-c]quinazolines. researchgate.net A proposed mechanism for a copper-catalyzed domino reaction between o-alkenyl aromatic isocyanides and diazo compounds involves a tandem (3+2) cyclization/elimination/intramolecular aza-addition sequence. rsc.orgrsc.org This reaction efficiently forms two rings and three new bonds in a single step from acyclic precursors. rsc.orgrsc.org Similarly, a simple and efficient [3+2] cycloaddition has been developed between N-iminoquinazolinium ylides and nitroolefins. researchgate.net

A notable metal-free method was developed to access functionalized pyrazolo-[1,5-c]quinazolinones through a [3+2] dipolar cycloaddition and subsequent regioselective ring expansion. nih.gov The proposed mechanism starts with the cycloaddition of an alkyne (like diethyl but-2-ynedioate) and 3-diazoindolin-2-one to form a spiro[indoline-3,3'-pyrazol]-2-one intermediate. This intermediate then undergoes acyl migration and ring expansion under thermal conditions to yield the thermodynamically stable pyrazolo-[1,5-c]quinazolin-5(6H)-one. nih.gov

Staudinger–Aza-Wittig–Dehydroaromatization Sequence for Pyrazolo[1,5-c]quinazoline Synthesis

A highly efficient protocol for synthesizing pyrazolo[1,5-c]quinazolines utilizes a Staudinger–aza-Wittig–dehydroaromatization sequence. thieme-connect.com This approach begins with the one-pot synthesis of 1-acyl-5-(2-azidophenyl)-4,5-dihydropyrazoles from readily available 2-azidochalcones, hydrazine hydrate, and an acyl chloride. thieme-connect.dethieme-connect.com The resulting azide-substituted dihydropyrazoles are then treated with a phosphine, such as methyl(diphenyl)phosphine, to initiate the sequence. thieme-connect.com

The reaction proceeds through a Staudinger reaction, forming an aza-ylide, which then undergoes an intramolecular aza-Wittig reaction to close the pyrimidine (B1678525) ring. thieme-connect.de A key feature of this method is the spontaneous dehydroaromatization of the dihydropyrazolo[1,5-c]quinazoline intermediates in the presence of air, which eliminates the need for an additional oxidizing agent. thieme-connect.dethieme-connect.com This method is valued for its mild reaction conditions, high yields, and the convenience of having separable azido (B1232118) intermediates, which allows for greater synthetic flexibility. thieme-connect.de A similar sequential Ugi four-component condensation reaction followed by a Staudinger–aza-Wittig reaction has been used to construct related indolo[1,2-c]quinazoline derivatives. rsc.org

Copper-Catalyzed Domino Reactions for Pyrazolo[1,5-c]quinazoline Derivatives

Copper catalysis plays a significant role in the efficient synthesis of pyrazolo[1,5-c]quinazolines through domino reactions. One novel approach involves the reaction between o-alkenyl aromatic isocyanides and diazo compounds under mild conditions. rsc.orgrsc.org This method is highly efficient, creating two rings and three new chemical bonds in a single step from acyclic starting materials. rsc.org The proposed mechanism follows a tandem (3+2) cyclization, elimination, and intramolecular aza-addition sequence. rsc.org

Advanced Synthetic Techniques for Functionalized Pyrazolo[1,5-c]quinazoline Analogues

The development of advanced synthetic methods has enabled the creation of functionalized pyrazolo[1,5-c]quinazoline analogues with diverse substitution patterns, which is critical for structure-activity relationship studies.

Regioselective Introduction of Diverse Substituents

The ability to regioselectively introduce substituents onto the pyrazolo[1,5-c]quinazoline framework is crucial for fine-tuning its biological activity. Various synthetic strategies allow for controlled functionalization. For instance, a metal-free approach for synthesizing pyrazolo-[1,5-c]quinazolinones via a [3+2] dipolar cycloaddition and regioselective ring expansion process allows for the rapid assembly of functionalized derivatives. nih.gov

In the synthesis of pyrazolo[1,5-a]quinazolines, a related scaffold, Suzuki coupling reactions have been employed to introduce aryl and heteroaryl moieties at specific positions. nih.gov Starting from an 8-bromo-pyrazolo[1,5-a]quinazolin-5(4H)-one intermediate, a variety of boronic acids can be used to install diverse groups at the 8-position. nih.gov Subsequent N-alkylation at the quinazoline nitrogen further increases structural diversity. nih.gov Similarly, Rh(III)-catalyzed C-H activation and annulation reactions provide a pathway for the divergent synthesis of substituted pyrazolo[1,5-a]quinazolines with high atom economy and broad functional group tolerance. rsc.org The selective functionalization of related pyrazolo[1,5-a]pyrimidines has also been achieved using palladium-catalyzed cross-coupling reactions, where the regioselectivity is controlled by the electronic properties of the reagents. encyclopedia.pub

Solid-Phase Synthesis Methodologies for Dihydroquinazoline Derivatives

Solid-phase synthesis offers a powerful platform for the combinatorial synthesis of heterocyclic libraries. A novel and convenient approach has been developed for the solid-phase synthesis of dihydroquinazoline-2(1H)-one derivatives. nih.govnih.gov This method utilizes a resin-bound amino acid amide, with N-Alloc-3-amino-3-(2-fluoro-5-nitrophenyl)propionic acid serving as a key starting material. nih.gov The strategy leverages the tetrafunctional nature of this building block, allowing for the subsequent introduction of diverse substituents. nih.gov While solid-phase synthesis of various quinazoline and quinazolin-4-one derivatives has been reported, the synthesis of quinazoline-2-ones has been less explored, making this a significant advancement. nih.gov This methodology facilitates the creation of libraries of multi-functional small molecules for screening purposes. nih.gov

Other methods for synthesizing 2,3-dihydroquinazolin-4(1H)-one derivatives include one-pot, three-component reactions. One such method involves the condensation of isatoic anhydride (B1165640), an aldehyde (like pyridine-3-carbaldehyde), and a primary amine in the presence of a catalyst such as sodium hydrogen sulfate. uobaghdad.edu.iq Another approach uses isatoic anhydride with a range of aldehydes and ketones in PEG solvent, catalyzed by AlCl3, to produce 2,3-dihydroquinazolinones in good to excellent yields. jsynthchem.com

Data Tables

Table 1: [3+2] Dipolar Cycloaddition and Ring Expansion for Pyrazolo-[1,5-c]quinazolines

Starting Materials Reaction Conditions Product Type Key Features Reference
3-Ylideneoxindoles, Tosyldiazomethane Aqueous base, Metal-free Pyrazolo-[1,5-c]quinazolines Greener approach, high purity without chromatography acs.orgacs.org
3-Diazoindolin-2-ones, Methyl β-fluoroalkylpropionates Not specified Fluoroalkylated pyrazolo[1,5-c]quinazolines Provides two regioisomers with excellent total yields researchgate.net
3-Diazoindolin-2-one, Diethyl but-2-ynedioate Thermal conditions, Metal-free Functionalized pyrazolo-[1,5-c]quinazolin-5(6H)-ones Proceeds via spiro intermediate and ring expansion nih.gov

Table 2: Staudinger–Aza-Wittig–Dehydroaromatization Sequence

Starting Materials Reagents Key Intermediate Product Type Key Features Reference
2-Azidochalcones, Hydrazine hydrate, Acyl chloride Methyl(diphenyl)phosphine 1-Acyl-5-(2-azidophenyl)-4,5-dihydropyrazole Pyrazolo[1,5-c]quinazolines One-pot synthesis of azide (B81097) intermediate; spontaneous dehydroaromatization thieme-connect.dethieme-connect.com

Pharmacological Investigations and Biological Activities of Pyrazolo 1,5 C Quinazoline Derivatives in Vitro and Pre Clinical Studies

Antineoplastic Activity and Molecular Mechanisms of Action

Derivatives of pyrazolo[1,5-c]quinazoline (B1257617) are recognized for their antineoplastic properties, which stem from their ability to modulate critical cellular processes involved in cancer cell proliferation, survival, and growth. doi.org These compounds have been shown to exert their effects through various mechanisms, including inducing cytotoxicity in cancer cells and inhibiting key enzymes that drive tumor progression. doi.orgnih.gov

The anticancer potential of pyrazolo[1,5-c]quinazoline derivatives has been substantiated through numerous in vitro studies assessing their cytotoxic effects against a panel of human cancer cell lines. These investigations reveal that the scaffold is a viable template for designing potent anticancer molecules.

For instance, a series of synthesized pyrazolo-[1,5-c]quinazolinone derivatives demonstrated significant antiproliferative activity against non-small cell lung cancer (A549) cells. nih.gov Specifically, compounds 4i , 4m , and 4n showed notable efficacy with IC50 values of 17.0 µM, 14.2 µM, and 18.1 µM, respectively. nih.gov Further studies on this class of compounds revealed that derivatives 4n and 4v had inhibitory activities against the triple-negative breast cancer cell line (MDA-MB-231) comparable to the standard chemotherapeutic agent, 5-fluorouracil. nih.gov

In another study, newly synthesized pyrazolo[1,5-c]quinazoline-triazole conjugates were evaluated for their cytotoxic activity against human breast cancer (MCF-7) and lung carcinoma (A549) cell lines. doi.org All tested compounds in this series displayed potent anticancer capabilities, with IC50 values below 8 µM for both cell lines. doi.org One conjugate, 6C4 , was particularly effective, showing superior efficacy in suppressing MCF-7 cell growth compared to doxorubicin. doi.org

Similarly, another class of pyrazolo[1,5-c]quinazolin-2-one derivatives, IXa and IXb , exhibited the highest cytotoxicity against MCF-7 cells, with IC50 values around 6 µM. nih.gov These findings underscore the importance of the pyrazolo[1,5-c]quinazoline moiety in growth inhibition. nih.gov The results collectively indicate that this heterocyclic framework has the potential to be developed into novel anticancer agents. nih.gov

Table 1: In Vitro Cytotoxicity of Pyrazolo[1,5-c]quinazoline Derivatives

Compound Cell Line IC50 (µM) Source
4i A549 (Non-small cell lung cancer) 17.0 nih.gov
4m A549 (Non-small cell lung cancer) 14.2 nih.gov
4n A549 (Non-small cell lung cancer) 18.1 nih.gov
IXa MCF-7 (Breast cancer) 6.43 nih.gov
IXb MCF-7 (Breast cancer) ~6 nih.gov
6C4 MCF-7 (Breast cancer) <8 doi.org
Conjugates A549 (Lung carcinoma) <8 doi.org

The mechanism behind the antineoplastic activity of pyrazolo[1,5-c]quinazoline derivatives is often linked to their ability to inhibit protein kinases. doi.orgrsc.org These enzymes are crucial regulators of cellular signaling pathways that are frequently dysregulated in cancer, making them prime targets for therapeutic intervention. rsc.orgrsc.org The pyrazolo[1,5-c]quinazoline scaffold has proven to be effective in targeting several key kinases involved in cancer progression.

Cyclin-dependent kinases (CDKs) are essential for regulating the cell cycle, and their overactivation is a hallmark of many cancers. nih.govcu.edu.eg Consequently, inhibiting CDKs is a validated strategy for cancer therapy. nih.gov Certain pyrazolo[1,5-c]quinazolinone derivatives have been identified as inhibitors of CDK2 and CDK9. nih.gov

In a study focused on developing novel anticancer therapeutics, compounds 4t and 4n from a series of pyrazolo-[1,5-c]quinazolinones were found to possess inhibitory activity against the CDK9/2 complex. nih.gov Molecular modeling studies further suggested that the antitumor effects of compound 4t may be attributed to its targeting of CDKs. nih.gov The development of compounds based on the quinazoline (B50416) and pyrazolo[1,5-a]pyrimidine (B1248293) scaffolds as CDK inhibitors further supports the potential of the pyrazolo[1,5-c]quinazoline core in this area. researchgate.netnih.govgoogle.com These findings provide a basis for the further development of novel CDK inhibitors built upon the pyrazolo[1,5-c]quinazoline framework. nih.gov

The Epidermal Growth Factor Receptor (EGFR) is a tyrosine kinase that plays a pivotal role in cell proliferation and survival. nih.gov Its dysregulation is a key driver in numerous cancers, particularly non-small cell lung cancer (NSCLC). rsc.orgresearchgate.net The quinazoline core is a well-established pharmacophore in many approved EGFR inhibitors. nih.govnih.gov

Research has extended this principle to pyrazolo[1,5-c]quinazoline derivatives. A series of synthesized pyrazolo[1,5-c]quinazolinones were reported to demonstrate inhibitory effects against EGFR, positioning them as potential therapeutic agents for human carcinoma. doi.org The development of these derivatives builds on the established success of other quinazoline-based EGFR inhibitors, which have been shown to effectively impede tumor cell proliferation by suppressing EGFR expression. nih.govnih.gov Molecular docking studies have confirmed that these types of compounds can fit into the EGFR active site, mimicking the binding of known inhibitors like erlotinib. researchgate.net

The p38 mitogen-activated protein kinases (MAPKs) are involved in cellular responses to inflammatory cytokines and stress, and their signaling pathways can contribute to cancer cell proliferation and survival. nih.gov Pharmacological inhibition of p38 MAPK is considered a promising therapeutic strategy. nih.gov

A study investigating the anti-inflammatory properties of a library of pyrazolo[1,5-a]quinazoline compounds identified p38α MAPK as a potential target. nih.govmdpi.com Pharmacophore mapping predicted that compounds 13i (5-[(4-sulfamoylbenzyl)oxy]pyrazolo[1,5-a]quinazoline-3-carboxamide) and 16 (5-[(4-(methylsulfinyl)benzyloxy]pyrazolo[1,5-a]quinazoline-3-carboxamide) could be ligands for p38α MAPK. nih.gov Subsequent molecular modeling supported this prediction, indicating that these compounds could effectively bind to the kinase. nih.govmdpi.com This suggests that the pyrazolo[1,5-c]quinazoline scaffold can be tailored to target the p38 MAPK pathway.

Aurora kinases are critical regulators of mitosis, and their inhibition can lead to defects in cell division and subsequent cell death, making them attractive targets for anticancer drugs. acs.orgnih.gov Aurora B kinase, in particular, has a pronounced role in the antiproliferative phenotype. researchgate.net

A class of pyrazoloquinazolines has been discovered to be highly selective and potent inhibitors of Aurora B kinase. acs.orgresearchgate.net Some of these compounds exhibit over 1000-fold selectivity for Aurora B over the related Aurora A kinase in enzyme assays. acs.orgresearchgate.net An acetanilide-aminopyrazole-substituted quinazoline was identified as a potent and selective inhibitor with an IC50 of less than 1 nM against Aurora B. researchgate.netresearchgate.net The phosphate (B84403) derivative of one such compound, when administered, led to pharmacodynamic changes in tumors indicative of Aurora B kinase inhibition and resulted in a reduction in tumor volume. nih.gov These findings highlight the significant potential of the pyrazoloquinazoline scaffold in developing selective Aurora B kinase inhibitors for cancer treatment. acs.org

Table 2: Kinase Inhibition Profile of Pyrazolo[1,5-c]quinazoline Derivatives and Related Structures

Compound Class/Derivative Target Kinase Activity/Finding Source
Pyrazolo[1,5-c]quinazolinones (4t , 4n ) CDK2, CDK9 Exhibited inhibitory activity against CDK9/2 complex. nih.gov
Pyrazolo[1,5-c]quinazolinones EGFR Demonstrated inhibitory effects. doi.org
Pyrazolo[1,5-a]quinazolines (13i , 16 ) p38α MAPK Predicted and modeled to bind effectively to the kinase. nih.govmdpi.com
Acetanilide-aminopyrazole-substituted quinazolines Aurora Kinase B Potent and selective inhibition (IC50 < 1 nM). researchgate.netresearchgate.netnih.gov
Pyrazoloquinazolines Aurora Kinase B >1000-fold selectivity over Aurora A. acs.orgresearchgate.net

Modulatory Effects on Key Kinase Targets

Vascular Endothelial Growth Factor Receptor (VEGFR) and Platelet-Derived Growth Factor Receptor (PDGFR) Kinase Inhibition

The inhibition of Vascular Endothelial Growth Factor Receptor (VEGFR) and Platelet-Derived Growth Factor Receptor (PDGFR) kinases is a critical strategy in cancer therapy, primarily aimed at halting tumor angiogenesis. While extensive research has been conducted on quinazoline-based compounds as VEGFR-2 inhibitors, specific data for 1-Aminopyrazolo[1,5-c]quinazoline is not extensively detailed in the available literature. ekb.egbohrium.com The quinazoline nucleus is recognized as a versatile scaffold in the development of tyrosine kinase inhibitors. bohrium.com Vandetanib, a quinazoline derivative, is a notable example of a multi-targeted kinase inhibitor approved for clinical use that targets VEGFR-2. ekb.eg

Research has focused on various derivatives of the broader quinazoline class. For instance, studies on 5-anilinoquinazoline-8-nitro derivatives have shown they possess anti-angiogenesis and anti-tumor activity by inhibiting VEGFR-2 tyrosine kinase. ekb.eg Similarly, other heterocyclic systems combined with a pyrazole (B372694) moiety, such as quinoxaline-pyrazole hybrids, have been designed and synthesized to act as potent VEGFR-2 inhibitors. nih.govbohrium.com One such quinoxaline-pyrazole hybrid, compound 13, demonstrated superior VEGFR-2 inhibitory activity compared to the standard drug sorafenib (B1663141) and also showed inhibitory effects on PDGFRα. nih.gov This highlights the potential of pyrazole-containing fused heterocyclic systems in targeting these key kinases. However, direct evidence and specific inhibitory concentration values for this compound against VEGFR and PDGFR remain to be fully elucidated in published research.

Topoisomerase I (Top1) Inhibitory Activity and Cleavage Patterns

Derivatives of the pyrazolo[1,5-c]quinazoline scaffold have been investigated as a novel class of non-camptothecin Topoisomerase I (Top1) inhibitors. The structural similarity of the pyrazolo[1,5-a]quinazoline nucleus to the indenoisoquinoline system, a known precursor to potent Top1 poisons, prompted this line of inquiry. By modifying the pyrazolo[1,5-a]quinazoline system, researchers have developed several compounds that act as Top1 inhibitors.

Structure-activity relationship (SAR) studies on phenylpyrazolo[1,5-a]quinazolin-5(4H)-one derivatives revealed key features for activity. It was found that substituting the 3-phenyl ring could enhance Top1 inhibitory activity. Furthermore, the presence of a phenyl ring at the C-2 position of the quinazoline was noted to be important for forming hydrogen bonds with the enzyme, thereby improving the binding process. Dihydropyrazolo[1,5-c]quinazolines featuring an electron-releasing substituent at the 2-position showed increased inhibitory activity, albeit against topoisomerase II.

The following table summarizes the Topoisomerase I inhibitory activity for selected pyrazolo[1,5-a]quinazoline derivatives.

CompoundDescriptionTop1 Inhibitory Activity
Phenylpyrazolo[1,5-a]quinazolin-5(4H)-one derivatives Variously decorated with a substituted phenyl ring at the 2- or 3-position and a protonable side chain.Act as Top1 inhibitors with cleavage patterns similar to camptothecin.
Cyclohexylamino-substituted quinazoline (X) Phenyl ring at C-2.Potent inhibition compared to the reference Camptothecin.
Isopropylamino-substituted quinazoline (Y) Phenyl ring at C-2.Potent inhibition compared to the reference Camptothecin.

Anti-inflammatory and Immunomodulatory Activities

Inhibition of Lipopolysaccharide (LPS)-Induced Nuclear Factor-κB (NF-κB) Transcriptional Activity

The pyrazolo[1,5-a]quinazoline scaffold has been identified as a promising framework for the development of novel anti-inflammatory agents. nih.gov In a screen of 80 compounds, derivatives of pyrazolo[1,5-a]quinazoline were the only ones to show inhibitory activity against lipopolysaccharide (LPS)-induced nuclear factor-κB (NF-κB) transcriptional activity in human THP-1Blue monocytic cells. nih.govmdpi.com This pathway is a crucial component of many inflammatory responses.

The study identified 13 compounds with an IC₅₀ value below 50 µM. nih.gov Among these, the heteroaromatic form of the pyrazolo[1,5-a]quinazoline scaffold proved to be the most effective. nih.gov In contrast, the 5-oxo-4,5-dihydropyrazolo[1,5-a]quinazoline and 4,5-dihydropyrazolo[1,5-a]quinazoline nuclei were significantly less potent. nih.gov Two of the most potent compounds identified were 5-[(4-sulfamoylbenzyl)oxy]pyrazolo[1,5-a]quinazoline-3-carboxamide (compound 13i) and 5-[(4-(methylsulfinyl)benzyloxy]pyrazolo[1,5-a]quinazoline-3-carboxamide (compound 16). nih.gov

The following table displays the inhibitory activity of selected pyrazolo[1,5-a]quinazoline derivatives on NF-κB transcriptional activity.

CompoundStructureIC₅₀ (µM)
Compound 13i 5-[(4-sulfamoylbenzyl)oxy]pyrazolo[1,5-a]quinazoline-3-carboxamide4.8
Compound 16 5-[(4-(methylsulfinyl)benzyloxy]pyrazolo[1,5-a]quinazoline-3-carboxamide6.1
Compound 26 5-oxo-4,5-dihydropyrazolo[1,5-a]quinazoline49.3
Compound 58c 4,5-dihydropyrazolo[1,5-a]quinazoline39.1

Modulation of Mitogen-Activated Protein Kinase (MAPK) Pathways

Further investigation into the mechanism of the anti-inflammatory effects of pyrazolo[1,5-a]quinazoline derivatives revealed their ability to modulate Mitogen-Activated Protein Kinase (MAPK) pathways. nih.gov Pharmacophore mapping predicted that the most potent anti-inflammatory compounds, 13i and 16, could be ligands for three key MAPKs: Extracellular Signal-Regulated Kinase 2 (ERK2), p38α, and c-Jun N-terminal Kinase 3 (JNK3). nih.govmdpi.com

Molecular docking studies supported the prediction that pyrazolo[1,5-a]quinazoline derivatives can bind effectively to ERK2. nih.gov The modeling showed that for compounds 13i and 16, the deprotonated Glu71 residue in ERK2 participates in hydrogen bonding. nih.gov Specifically, the sulfoxide (B87167) group of compound 16 is involved in a hydrogen bond with ERK2, which helps to promote the binding of the ligand to the kinase. nih.gov These interactions underscore the potential of this scaffold to modulate the ERK2 signaling pathway as part of its anti-inflammatory action.

Similar to ERK2, molecular modeling indicated that compounds 13i and 16 could also bind to p38α. nih.gov The sulfonamide group of compound 13i was identified as forming hydrogen bonds with p38α, contributing to its binding affinity. nih.gov This interaction with p38α, a key kinase in the inflammatory response, further substantiates the role of the pyrazolo[1,5-a]quinazoline scaffold as a modulator of MAPK pathways. nih.govmdpi.com The interface energy scores from docking studies further supported the favorable binding of these compounds to both ERK2 and p38α. nih.gov

c-Jun N-Terminal Kinase (JNK) Isoforms (JNK1, JNK2, JNK3) Modulation

The c-Jun N-terminal kinases (JNKs) are a family of serine/threonine protein kinases that are activated by various stress signals and play a crucial role in inflammatory pathways. nih.govnih.gov The pyrazolo[1,5-a]quinazoline scaffold has been identified as a promising structure for developing inhibitors of these kinases. nih.gov All three JNK isoforms (JNK1, JNK2, and JNK3) are considered important therapeutic targets. JNK1 and JNK2 are widely expressed throughout the body, while JNK3 is primarily found in the brain, heart, and testes. nih.gov

A library of 80 pyrazolo[1,5-a]quinazoline compounds and related derivatives was screened to identify novel anti-inflammatory agents. nih.govnih.gov From this screening, several compounds demonstrated the ability to inhibit lipopolysaccharide (LPS)-induced nuclear factor κB (NF-κB) transcriptional activity in human monocytic cells. nih.govnih.gov Two of the most potent compounds, 13i (5-[(4-sulfamoylbenzyl)oxy]pyrazolo[1,5-a]quinazoline-3-carboxamide) and 16 (5-[(4-(methylsulfinyl)benzyloxy]pyrazolo[1,5-a]quinazoline-3-carboxamide), were selected for further investigation. nih.govnih.gov

Pharmacophore mapping and molecular modeling studies predicted that these compounds could act as ligands for several mitogen-activated protein kinases (MAPKs), showing the highest complementarity to JNK3. nih.govunifi.it Subsequent in vitro binding assays confirmed that both compounds bind to all three JNK isoforms with micromolar affinities. nih.govunifi.it These findings highlight the potential of the pyrazolo[1,5-a]quinazoline scaffold in the development of MAPK-targeted anti-inflammatory drugs. nih.govunifi.it

Table 1: Binding Affinities (Kd) of Pyrazolo[1,5-a]quinazoline Derivatives for JNK Isoforms

Compound JNK1 Kd (µM) JNK2 Kd (µM) JNK3 Kd (µM)
13i 1.8 1.9 1.2
16 2.5 3.5 2.1

Data sourced from a KINOMEscan ATP site-dependent binding assay. nih.gov

Cyclooxygenase-2 (COX-2) Inhibitory Potential

Cyclooxygenase-2 (COX-2) is an enzyme implicated in inflammation and pain pathways, making it a key target for non-steroidal anti-inflammatory drugs (NSAIDs). nih.gov Research has explored the potential of pyrazolo[1,5-c]quinazoline derivatives as COX-2 inhibitors. One notable example, a pyrazolo[5,1-b]quinazoline derivative designated as compound A , has demonstrated potent and selective inhibition of COX-2. nih.gov

This compound exhibited a half-maximal inhibitory concentration (IC₅₀) of 47 nM for COX-2, with approximately 14-fold selectivity over the COX-1 isoform. nih.gov The inhibition of COX-1 is often associated with the gastrointestinal side effects of traditional NSAIDs. nih.gov In addition to its COX-2 activity, compound A also showed inhibitory effects on 5-lipoxygenase (5-LOX) with an IC₅₀ of 2.3 µM. nih.gov

Neuropharmacological Modulations

GABA-A Receptor Interactions and Modulatory Effects

The γ-aminobutyric acid type A (GABA-A) receptor is a crucial ligand-gated ion channel in the central nervous system, responsible for mediating fast neuronal inhibition. nih.gov The pyrazolo[1,5-c]quinazoline scaffold has been extensively studied for its interaction with the benzodiazepine (B76468) binding site on the GABA-A receptor, leading to the development of various modulators. nih.govmdpi.comnih.govnih.gov

Researchers have synthesized numerous derivatives of pyrazolo[1,5-a]quinazoline and evaluated their effects on recombinant α1β2γ2L GABA-A receptors expressed in Xenopus laevis oocytes. nih.govmdpi.com These studies have identified compounds with a range of activities, including agonist, antagonist, and null modulator profiles. mdpi.commdpi.com For instance, the introduction of a hydroxymethyl group at position 3 of the scaffold can lead to agonist activity, whereas a methoxymethyl group at the same position results in a null modulator. mdpi.com

One derivative, ethyl 8-amino-4,5-dihydropyrazolo[1,5-a]quinazoline-3-carboxylate (14) , was found to enhance the chlorine current by up to +85% at a concentration of 100 µM, indicating significant agonist activity. nih.gov In contrast, its aromatic analogue (compound 15 ) showed little to no modulatory effect. nih.gov Furthermore, some compounds from this class, such as 6g , have been shown to antagonize the effects of diazepam, a classic benzodiazepine, confirming their interaction at the same binding site. mdpi.com

The structural form of the pyrazolo[1,5-a]quinazoline core—be it the 5-oxo-4,5-dihydro, 4,5-dihydro, or fully heteroaromatic form—has been shown to be a critical determinant of biological activity at the GABA-A receptor. nih.gov

Metabotropic Glutamate (B1630785) Receptor (mGlu) Modulation

Metabotropic glutamate receptors (mGluRs) are G-protein coupled receptors that play a significant role in modulating neuronal excitability and synaptic transmission. The group II mGlu receptors, which include mGlu2 and mGlu3, are of particular interest as therapeutic targets for psychiatric and neurodegenerative disorders. nih.gov The pyrazolo[1,5-a]quinazoline scaffold has been identified as a promising chemotype for developing dual negative allosteric modulators (NAMs) of mGlu2 and mGlu3. nih.gov

A series of substituted pyrazolo[1,5-a]quinazolin-5(4H)-ones were synthesized and evaluated for their activity at these receptors. nih.gov This research led to the discovery of several potent dual mGlu2/mGlu3 NAMs with excellent selectivity against other mGluR subtypes. nih.gov One of the most potent analogues identified was 4-methyl-2-phenyl-8-(pyrimidin-5-yl)pyrazolo[1,5-a]quinazolin-5(4H)-one (10b) . nih.gov The development of such selective inhibitors is crucial for elucidating the distinct biological roles of mGlu2 and mGlu3. nih.govnih.gov

A fascinating aspect of the pyrazolo[1,5-a]quinazoline scaffold is its propensity for "molecular switching." nih.gov This phenomenon refers to the ability of minor structural modifications to dramatically alter the pharmacological activity of a compound, for example, from a negative allosteric modulator (NAM) to a positive allosteric modulator (PAM). nih.govacs.org

The development of the pyrazolo[1,5-a]quinazoline series was initiated partly due to reports that this scaffold could yield compounds with varied activities at group II mGlu receptors, including mGlu2 NAMs, mGlu3 NAMs, and even mGlu3 PAMs, through directed structural changes. nih.gov This molecular switching has been previously observed for compounds targeting other mGlu receptor subtypes, such as mGlu5, but information regarding this phenomenon in group II mGlu receptor ligands has been limited. nih.gov The ability to fine-tune the activity of these compounds through subtle chemical alterations makes the pyrazolo[1,5-a]quinazoline core a highly valuable template for neuropharmacological drug discovery. nih.gov

Adenosine (B11128) Receptor Antagonism

Adenosine receptors, particularly the A3 subtype, are implicated in various physiological and pathological processes, making them attractive targets for drug development.

A number of pyrazolo[1,5-c]quinazoline derivatives have been synthesized and evaluated for their antagonist activity at the human A3 adenosine receptor (hA3 AR). nih.gov Studies have revealed that certain structural modifications on the pyrazolo[1,5-c]quinazoline core can significantly influence affinity and selectivity for the hA3 AR.

Research into 5-oxo-pyrazolo[1,5-c]quinazolines has yielded compounds with good affinity for the hA3 receptor and high selectivity against other adenosine receptor subtypes. nih.gov In contrast, the corresponding 5-amino derivatives generally exhibit poor binding affinity for the hA3 AR. nih.gov An exception is the 5-N-benzoyl derivative, which has demonstrated a Ki value in the high micromolar range, indicating some level of interaction with the receptor. nih.gov The modest affinity of these 5-amino compounds highlights the critical role of the substituent at this position in determining the binding to the hA3 AR.

Compound TypeTargetAffinity (Ki)Selectivity Profile
5-Oxo-pyrazolo[1,5-c]quinazolineshA3 ARGoodHigh selectivity over other AR subtypes
5-Amino-pyrazolo[1,5-c]quinazolineshA3 ARVery LowInactive at other AR subtypes
5-N-Benzoyl-pyrazolo[1,5-c]quinazolinehA3 ARHigh µM range-

Table 1: Affinity and Selectivity of Pyrazolo[1,5-c]quinazoline Derivatives at the Human A3 Adenosine Receptor.

Antimicrobial Activities

In the face of rising antimicrobial resistance, the development of novel therapeutic agents is a critical area of research. Pyrazolo[1,5-c]quinazoline derivatives and related heterocyclic systems have demonstrated promising activity against a range of microbial pathogens.

Derivatives of the closely related pyrazoline and pyrazolo[1,5-a]pyrimidine scaffolds have been shown to possess significant antibacterial properties. These compounds have been tested against a panel of Gram-positive and Gram-negative bacteria, with some exhibiting potent activity.

For instance, certain pyrazoline derivatives have shown notable efficacy against Staphylococcus aureus, Bacillus subtilis (Gram-positive), and Pseudomonas aeruginosa (Gram-negative), with Minimum Inhibitory Concentration (MIC) values as low as 32 µg/mL for some compounds against specific strains. turkjps.orgturkjps.org Similarly, novel pyrazolo[1,5-a]pyrimidine derivatives have demonstrated excellent antibacterial activity, with MIC values ranging from 0.125 to 0.50 µg/mL against Gram-positive isolates and 0.062 to 0.50 µg/mL against Gram-negative isolates. nih.govmdpi.com

Compound ClassBacterial StrainMIC (µg/mL)
Pyrazoline DerivativeStaphylococcus aureus64
Pyrazoline DerivativeBacillus subtilis64
Pyrazoline DerivativePseudomonas aeruginosa32 - 64
Pyrazoline DerivativeEnterococcus faecalis32
Pyrazolo[1,5-a]pyrimidine DerivativeGram-positive strains0.125 - 0.50
Pyrazolo[1,5-a]pyrimidine DerivativeGram-negative strains0.062 - 0.50

Table 2: Antibacterial Efficacy of Pyrazoline and Pyrazolo[1,5-a]pyrimidine Derivatives.

The antifungal potential of these heterocyclic compounds has also been investigated. While some studies on specific pyrazolo[5,1-b]quinazoline derivatives reported a lack of antifungal activity, other related structures have shown promise. researchgate.net For example, certain pyrazoline derivatives have been found to be active against Candida albicans, a common fungal pathogen, with MIC values around 64 µg/mL. turkjps.orgturkjps.org This suggests that the antifungal activity is highly dependent on the specific substitutions on the core heterocyclic structure.

Compound ClassFungal StrainMIC (µg/mL)
Pyrazoline DerivativeCandida albicans64

Table 3: Antifungal Efficacy of Pyrazoline Derivatives.

Tuberculosis, caused by Mycobacterium tuberculosis, remains a major global health threat. Research into novel anti-mycobacterial agents has identified pyrazole-based scaffolds as a promising area of investigation.

A significant finding in the search for new anti-tuberculosis drugs is the identification of pyrazolo[1,5-a]pyrimidines as potent inhibitors of the mycobacterial ATP synthesis pathway. nih.gov These compounds have been shown to target ATP synthase, a critical enzyme for the survival of M. tuberculosis. By inhibiting this pathway, these derivatives effectively cut off the energy supply to the bacterium, leading to its death. This mechanism of action is a key area of interest for the development of new therapeutics to combat drug-resistant strains of tuberculosis. While these findings are for the pyrazolo[1,5-a]pyrimidine scaffold, they provide a strong rationale for investigating similarly structured pyrazolo[1,5-c]quinazolines for the same target.

Anti-mycobacterial Activity

Antiviral Activities (e.g., Anti-HIV, Anti-HBV)

The exploration of pyrazolo[1,5-c]quinazoline derivatives for antiviral properties, specifically against Human Immunodeficiency Virus (HIV) and Hepatitis B Virus (HBV), is an area with limited published research. However, studies on structurally related heterocyclic systems provide context for the potential antiviral applications of quinazoline-based compounds.

For instance, various quinoxaline (B1680401) derivatives, which feature a different arrangement of nitrogen atoms within the bicyclic system, have been evaluated for anti-HBV and anti-HIV activity. lew.ronih.gov One study identified a class of 3-(1′,2′-dihydroxyeth-1′-yl)-1-phenylpyrazolo[3,4-b]quinoxaline compounds that showed encouraging anti-hepatitis B activity, though some potent compounds were associated with high cytotoxicity. lew.ro In the context of HIV, the reverse transcriptase enzyme is a frequent target for drug development. lew.ronih.gov

Furthermore, other fused heterocyclic systems like 1,2,4-triazolo[1,5-a]pyrimidines have been investigated as inhibitors of the HIV-1 reverse transcriptase-associated ribonuclease H activity. researchgate.net While these findings relate to different scaffolds, they highlight the broader interest in nitrogen-containing fused heterocycles in the development of novel antiviral agents. Direct studies on pyrazolo[1,5-c]quinazoline derivatives are needed to determine their specific efficacy against viruses like HIV and HBV.

Antioxidant Activity (e.g., DPPH Scavenging)

The antioxidant potential of pyrazolo[1,5-c]quinazoline derivatives has been explored through various assays, including the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging method. While direct studies on the this compound are not extensively detailed, research on isomeric and related structures provides insight into the antioxidant capacity of this class of compounds.

In a study evaluating the antioxidant properties of various heterocyclic compounds, derivatives of pyrazolo[5,1-b]quinazoline and imidazo[1,2-b]pyrazole incorporating a phenylsulfonyl moiety were tested. nanobioletters.com The antioxidant test mechanism is believed to involve hydrogen atom transfer or a single electron transfer followed by a proton transfer. nanobioletters.com The study used the DPPH assay to measure the free radical scavenging activity, with results expressed as IC50 values (the concentration required to inhibit 50% of the DPPH radicals). Among the tested compounds, certain derivatives demonstrated notable activity. nanobioletters.com

Specifically, compound 5 (5-Methyl-2-(phenylamino)-3-(phenylsulfonyl)pyrazolo[1,5-a]pyrimidin-7-ol) and compound 17 (a substituted imidazo[1,2-b]pyrazole) showed the highest antioxidant activity, with results approaching that of the standard reference, Vitamin C. nanobioletters.com

Table 1: DPPH Radical Scavenging Activity of Selected Heterocyclic Derivatives

Compound Chemical Name/Structure IC50 (µg/mL) Source
5 5-Methyl-2-(phenylamino)-3-(phenylsulfonyl)pyrazolo[1,5-a]pyrimidin-7-ol Not specified, but noted as highly active nanobioletters.com
17 2-(4-chlorophenyl)-3-(phenylsulfonyl)-6,7-dihydro-2H-imidazo[1,2-b]pyrazole-5-carbonitrile Not specified, but noted as highly active nanobioletters.com
Vitamin C Ascorbic Acid (Reference) Not specified nanobioletters.com

This table summarizes the findings on antioxidant activity for compounds structurally related to pyrazolo[1,5-c]quinazoline.

Research on other related scaffolds, such as pyrazoline derivatives, has also shown potent radical scavenging activity in DPPH assays, with some compounds exhibiting stronger effects than the standard antioxidant butylated hydroxytoluene (BHT). lew.ro These findings suggest that the broader family of pyrazole-fused heterocycles represents a promising area for the discovery of new antioxidant agents.

Anti-diabetic Activity and Alpha-Glucosidase Inhibition

One of the key therapeutic strategies for managing type 2 diabetes mellitus is the inhibition of α-glucosidase, an enzyme located in the brush border of the intestine that breaks down carbohydrates into glucose. nih.govnih.gov By inhibiting this enzyme, the rate of glucose absorption is slowed, leading to a reduction in post-meal blood glucose levels. nih.gov Pyrazole-based heterocyclic compounds have recently emerged as a promising scaffold for developing potent α-glucosidase inhibitors. nih.gov

While direct data on this compound is scarce, extensive research has been conducted on the isomeric 6-amino-pyrazolo[1,5-a]pyrimidine scaffold. A library of these derivatives was synthesized and evaluated for their in vitro inhibitory activity against α-glucosidase from Saccharomyces cerevisiae. nih.gov

The results were highly promising, with all synthesized compounds showing good to excellent inhibitory activities, with IC50 values ranging from 15.2 ± 0.4 µM to 201.3 ± 4.2 µM. nih.gov This was significantly more potent than the standard drug, acarbose, which had an IC50 of 750.0 ± 1.5 µM. nih.gov Notably, compound 3d , which has a 4-methyl substituent on one aryl ring and a 4-bromo substituent on another, was found to be the most potent inhibitor in the series—approximately 50 times more potent than acarbose. nih.gov The study noted that the removal of the methyl group or replacement of the bromine with chlorine led to a significant decrease in inhibitory activity. nih.gov

Table 2: In Vitro α-Glucosidase Inhibitory Activity of Selected 6-Amino-pyrazolo[1,5-a]pyrimidine Derivatives

Compound Substituents (5-aryl and 7-aryl rings) IC50 (µM) Source
3a (C6H5) and (4-Br-C6H4) 125.6 ± 2.5 nih.gov
3b (C6H5) and (4-Cl-C6H4) 201.3 ± 4.2 nih.gov
3c (4-CH3-C6H4) and (4-Cl-C6H4) 98.5 ± 1.8 nih.gov
3d (4-CH3-C6H4) and (4-Br-C6H4) 15.2 ± 0.4 nih.gov
Acarbose Reference Standard 750.0 ± 1.5 nih.gov

This table highlights the potent α-glucosidase inhibitory activity of pyrazolo[1,5-a]pyrimidine derivatives, which are structural isomers of pyrazolo[1,5-c]quinazolines.

The potent activity of these related pyrazole derivatives underscores the therapeutic potential of this chemical class in the management of diabetes. nih.govnih.gov

Structure Activity Relationship Sar Studies of Pyrazolo 1,5 C Quinazoline Derivatives

Elucidation of Essential Pharmacophoric Features for Diverse Biological Activities

The pyrazolo[1,5-c]quinazoline (B1257617) core is the foundational pharmacophore for a spectrum of biological activities. For anti-inflammatory properties, the tricyclic scaffold itself is indispensable. Studies have shown that among various related tricyclic, bicyclic, and pyrazole (B372694) derivatives, only the pyrazolo[1,5-a]quinazolines exhibited inhibitory activity in cellular models of inflammation, highlighting the unique contribution of this specific heterocyclic arrangement. nih.govmdpi.com

In the context of adenosine (B11128) receptor antagonism, the pyrazolo[1,5-c]quinazoline framework serves as a suitable alternative to other established scaffolds. nih.gov For instance, in the pursuit of human A3 adenosine receptor (hA3 AR) antagonists, the 5-oxo-pyrazolo[1,5-c]quinazoline core has been a successful starting point for designing compounds with high affinity and selectivity. nih.gov

As kinase inhibitors, the pyrazolo[1,5-a]pyrimidine (B1248293) scaffold, a close structural relative, offers crucial insights. The unique structural features of these fused systems, including their ability to mimic ATP, allow them to competitively bind to the ATP-binding pocket of various kinases, a common mechanism for this class of inhibitors. nih.gov This principle extends to pyrazolo[1,5-c]quinazolines, where polar substitutions on the pyrazole ring have been identified as critical for binding to the residual amino acids in the epidermal growth factor receptor (EGFR) active site. researchgate.net

Influence of Substituent Modifications on Pharmacological Profile and Potency

The biological activity and selectivity of pyrazolo[1,5-c]quinazoline derivatives can be meticulously fine-tuned through strategic modifications of substituents at various positions on the heterocyclic core.

Aryl Substitutions on the Pyrazole Ring

The nature and position of aryl substituents on the pyrazole ring play a pivotal role in modulating the pharmacological activity. In a series of pyrazolo[1,5-a]quinazolin-5(4H)-ones designed as negative allosteric modulators (NAMs) of metabotropic glutamate (B1630785) receptors 2 and 3 (mGlu2/3), alterations at the 2-position of the pyrazole ring led to significant changes in potency. For instance, replacing a phenyl group at this position with a 4-pyridyl group resulted in a decrease in potency. nih.gov This highlights the sensitivity of the target receptor to the electronic and steric properties of the substituent at this vector.

Aryl Additions to the Quinazoline (B50416) Moiety

The quinazoline portion of the scaffold offers another crucial site for modification that profoundly impacts biological activity. In the same series of mGlu2/3 NAMs, the introduction of various aryl and heteroaryl groups at the 8-position of the quinazoline ring via Suzuki coupling led to a diverse range of potencies. A standout example is the introduction of a 3,5-pyrimidyl group at this position, which dramatically increased the potency by nearly 3.5-fold at mGlu2 and over 2-fold at mGlu3. nih.gov This modification led to the discovery of one of the most potent dual inhibitors in the series. nih.gov

N-Alkylation and its Impact on Biological Activity

Furthermore, the regioselectivity of alkylation can be influenced by other substituents on the scaffold. For example, in 5-oxo-4,5-dihydropyrazolo[1,5-a]quinazolines, the presence of a carboxamide group at the 3-position directs alkylation to the 5-O position, whereas other substituents at the same position lead to 4-N-alkylation. nih.gov

Scaffold PositionModificationEffect on Biological ActivityTargetReference
Pyrazole Ring (Position 2)Replacement of Phenyl with 4-PyridylDecreased PotencymGlu2/3 NAM nih.gov
Quinazoline Moiety (Position 8)Introduction of 3,5-Pyrimidyl GroupIncreased Potency (3.5-fold at mGlu2, >2-fold at mGlu3)mGlu2/3 NAM nih.gov
Quinazoline Moiety (Position 4)N-AlkylationModulates Pharmacological ProfilemGlu2/3 NAM nih.gov

Comparative Analysis of Heteroaromatic Forms on Efficacy

The degree of saturation in the quinazoline ring has a profound effect on the biological activity. A comparative analysis revealed that the fully heteroaromatic form of the pyrazolo[1,5-a]quinazoline scaffold is significantly more effective for anti-inflammatory activity than its partially saturated counterparts. mdpi.com Specifically, the 5-oxo-4,5-dihydropyrazolo[1,5-a]quinazoline and 4,5-dihydropyrazolo[1,5-a]quinazoline nuclei were found to be much less potent, with IC50 values of 49.3 µM and 39.1 µM, respectively, compared to the active heteroaromatic compounds (IC50 = 4.8-30.1 µM). nih.govmdpi.com This suggests that the planarity and extended π-system of the aromatic scaffold are crucial for effective interaction with the biological target in this context.

Compound FormAnti-inflammatory Activity (IC50)Reference
Heteroaromatic pyrazolo[1,5-a]quinazoline4.8-30.1 µM nih.govmdpi.com
5-oxo-4,5-dihydropyrazolo[1,5-a]quinazoline49.3 µM mdpi.com
4,5-dihydropyrazolo[1,5-a]quinazoline39.1 µM mdpi.com

Significance of the Amino Group Position and Substitution Pattern

The position and substitution of an amino group on the pyrazolo[1,5-c]quinazoline scaffold are critical determinants of biological activity. For instance, in the development of hA3 adenosine receptor antagonists, the introduction of an amino group at the 5-position of 5-oxo-pyrazolo[1,5-c]quinazolines resulted in a dramatic loss of affinity for the receptor. nih.gov This indicates that this position is a negative determinant for binding to this particular target.

Specific SAR Trends in Target-Specific Modulations

The pyrazolo[1,5-c]quinazoline scaffold has proven to be a versatile template for designing molecules that interact with a variety of biological targets. The following sections detail the specific structure-activity relationship (SAR) trends observed for this class of compounds in modulating different proteins and pathways.

SAR for Antineoplastic Activity and Kinase Inhibition

The pyrazolo[1,5-c]quinazoline framework is a recognized structural component in the development of antineoplastic drugs, with some derivatives showing notable activity against various cancer cell lines. nih.govnih.gov These compounds can influence cell proliferation and other cancer-related processes by inhibiting key enzymes like protein kinases. nih.govrsc.org

Research into pyrazolo-[1,5-c]quinazolinone derivatives has identified several key structural features that influence their antiproliferative activity. nih.gov For instance, in a study evaluating these compounds against A549 non-small cell lung cancer cells, derivatives with ethoxycarbonyl groups at the C1 and C2 positions of the quinazoline ring generally showed better activity than those with methoxycarbonyl groups. nih.gov Furthermore, the substitution on the benzene (B151609) ring of the quinazoline moiety plays a crucial role. The introduction of an electron-rich group, such as a 9-methyl or 9-methoxy group, was found to be beneficial for improving cellular activity, whereas a 9-nitro group resulted in diminished antitumor effects. nih.gov

Some pyrazolo[1,5-c]quinazolinone derivatives have shown inhibitory activity against Cyclin-Dependent Kinases (CDKs), specifically CDK9/2. nih.gov These findings suggest that the pyrazolo[1,5-c]quinazolinone skeleton is a promising template for designing novel anticancer agents, potentially targeting CDKs. nih.govresearchgate.net

Table 1: SAR of Pyrazolo[1,5-c]quinazolinone Derivatives for Antineoplastic Activity

Compound ID R1 (Position 9) R2 (Position of benzyl) R3 (Positions C1, C2) Antiproliferative Activity (A549 cells IC50) Reference
4i 9-Cl H COOMe 17.0 µM nih.gov
4m 9-Me H COOMe 14.2 µM nih.gov
4n 9-OMe H COOMe 18.1 µM nih.gov
4l 9-NO2 H COOMe Little activity nih.gov
4a H Benzyl COOEt - nih.gov
4t H H COOEt - nih.gov
4h H Benzyl COOMe - nih.gov
4q H Methyl COOMe - nih.gov
4s H H COOMe - nih.gov

This table is based on qualitative and quantitative data from the cited source. IC50 values represent the concentration required for 50% inhibition.

SAR for GABA-A Receptor Modulation

Pyrazolo[1,5-c]quinazoline derivatives have been investigated as modulators of the γ-aminobutyric acid type A (GABA-A) receptor, a key target for drugs affecting the central nervous system. nih.govacs.org The substitution pattern on the pyrazolo[1,5-c]quinazoline core significantly influences the affinity and functional activity at the GABA-A receptor.

Studies on 8-chloropyrazolo[1,5-a]quinazoline derivatives revealed that modifications at position 3 can lead to compounds with varying profiles, including agonist and null modulator activities. mdpi.com For example, a hydroxymethyl group at position 3 can confer agonist activity, while a methoxymethyl group at the same position can result in a null modulator, highlighting the importance of the hydroxyl group for agonist action. mdpi.com

The nature of the substituent at position 8 is also critical. In a series of 3,8-disubstituted pyrazolo[1,5-a]quinazolines, an ethyl 8-amino-4,5-dihydropyrazolo[1,5-a]quinazoline-3-carboxylate derivative demonstrated enhanced chlorine current, indicating positive modulation. nih.gov Conversely, its aromatic counterpart showed little to no activity. nih.gov This suggests that the saturation of the quinazoline ring can be a determining factor for activity.

Furthermore, the linker between the core and substituents at position 3 has been explored. Shortening or removing the linker in 3-(hetero)arylalkylester derivatives led to compounds with diverse modulatory effects, from partial agonists to inverse partial agonists. mdpi.comdntb.gov.ua For instance, a 3-(4-methoxyphenylcarbonyl)-8-methoxy-4,5-dihydropyrazolo[1,5-a] quinazoline was identified as a potent derivative that enhances the chlorine current at sub-micromolar concentrations. mdpi.comdntb.gov.ua

Interestingly, some pyrazolo[1,5-a]quinazoline derivatives that act as null modulators at the α1β2γ2L GABA-A receptor have shown the ability to antagonize the effects of other known modulators, suggesting they may bind to non-traditional benzodiazepine (B76468) sites. mdpi.comdntb.gov.ua

Table 2: SAR of Pyrazolo[1,5-a]quinazoline Derivatives for GABA-A Receptor Modulation

Compound ID Substitution at Position 3 Substitution at Position 8 Observed Activity Reference
18 -CH2OH Cl Agonist mdpi.com
19 -CH2OCH3 Cl Null modulator mdpi.com
14 -COOEt -NH2 (on dihydro-scaffold) Enhances chlorine current nih.gov
15 -COOEt -NH2 (on aromatic scaffold) Weak or no modulation nih.gov
6a -CO-(hetero)aryl -OCH3 Inverse partial agonist mdpi.comdntb.gov.ua
6b -CO-(hetero)aryl -OCH3 Partial agonist mdpi.comdntb.gov.ua
11d -CO-(4-methoxyphenyl) -OCH3 (on dihydro-scaffold) Potent positive modulator mdpi.comdntb.gov.ua

This table summarizes the functional outcomes based on the provided research findings.

SAR for Metabotropic Glutamate Receptor Activity and Molecular Switching

The pyrazolo[1,5-a]quinazoline scaffold has been a focal point in the development of modulators for metabotropic glutamate receptors (mGluRs), particularly the group II receptors mGlu2 and mGlu3. nih.govnih.gov These receptors are implicated in various neurological and psychiatric disorders. A notable characteristic of pyrazolo[1,5-a]quinazoline-derived scaffolds is their susceptibility to "molecular switching," where minor structural modifications can drastically alter their pharmacological profile, for instance, from an agonist to an antagonist. nih.govnih.gov

In the pursuit of dual mGlu2/mGlu3 negative allosteric modulators (NAMs), researchers have explored substitutions at three main positions of the pyrazolo[1,5-a]quinazolin-5(4H)-one core: aryl substitutions on the pyrazole ring, aryl additions to the quinazoline ring, and N-alkyl substitutions on the quinazoline. nih.govnih.gov This systematic approach has led to the discovery of potent dual mGlu2/mGlu3 NAMs with excellent selectivity over other mGluR subtypes. nih.govnih.gov For example, 4-methyl-2-phenyl-8-(pyrimidin-5-yl)pyrazolo[1,5-a]quinazolin-5(4H)-one was identified as a potent and selective dual NAM. researchgate.netnih.govnih.gov

The SAR for this class of compounds is often steep, meaning that even small changes to the chemical structure can result in significant losses of efficacy. researchgate.net This sensitivity underscores the precise structural requirements for potent activity at these receptors. The exploration of this scaffold has provided valuable insights into the structural basis of molecular switching at group II mGluRs. nih.govnih.gov

Table 3: SAR of Pyrazolo[1,5-a]quinazolin-5(4H)-one Derivatives as mGlu2/mGlu3 NAMs

Compound ID R1 (N-alkylation on quinazoline) R2 (Aryl on pyrazole) R3 (Aryl on quinazoline) Activity Profile Reference
10b Methyl Phenyl Pyrimidin-5-yl Potent dual mGlu2/mGlu3 NAM researchgate.netnih.govnih.gov

This table highlights a key example of a potent dual NAM from the cited literature.

SAR for Topoisomerase I Inhibition

Pyrazolo[1,5-a]quinazolines have emerged as a promising class of non-camptothecin inhibitors of topoisomerase I (Top1), an essential enzyme involved in DNA replication and a key target for cancer chemotherapy. nih.govacs.org The pyrazolo[1,5-a]quinazoline nucleus is structurally related to the indenoisoquinoline system, a known precursor to Top1 poisons. nih.govacs.org

SAR studies have revealed that the inhibitory activity of these compounds is highly dependent on several structural features. The nature of the side chain at position 5 is critical, with activity being observed for chains containing an -O- or -NH- linker. nih.gov The length of this linker and the nature of the terminal nitrogen-containing group are also important determinants of potency. nih.gov The most active compounds in one study featured dimethylaminoethylamino, dimethylaminopropylamino, and diethylaminoethylamino side chains at position 5. nih.gov

Further investigations into phenylpyrazolo[1,5-a]quinazolin-5(4H)-ones have shown that substitutions on a phenyl ring at the 2- or 3-position, as well as the presence of a protonable side chain at the 4- or 5-position, can yield potent Top1 inhibitors. nih.govacs.org An e-pharmacophore guided approach successfully identified pyrazolo[1,5-c]quinazolines as non-intercalating Top1 inhibitors with cancer cell-specific cytotoxicity. researchgate.net Some of these compounds were also found to possess dual inhibitory activity against both Top1 and histone deacetylase 1 (HDAC1), suggesting a potential strategy to overcome drug resistance. researchgate.net

Table 4: SAR of Pyrazolo[1,5-a]quinazoline Derivatives for Topoisomerase I Inhibition

Compound Series Key Structural Features Observed Activity Reference
Pyrazolo[1,5-a]quinazolines Dimethylaminoethylamino, dimethylaminopropylamino, or diethylaminoethylamino chain at position 5 Active Top1 inhibitors nih.gov
Phenylpyrazolo[1,5-a]quinazolin-5(4H)-ones Substituted phenyl ring at position 2 or 3; protonable side chain at position 4 or 5 Potent Top1 inhibitors nih.govacs.org
Pyrazolo[1,5-c]quinazolines Specific substitutions leading to dual TopoI-HDAC1 inhibition Potent non-intercalating Top1 inhibitors; some with dual activity researchgate.net

This table provides a summary of key SAR findings from different studies on pyrazolo[1,5-a]quinazoline-based Top1 inhibitors.

SAR for Adenosine Receptor Antagonism

The pyrazolo[1,5-c]quinazoline scaffold has been utilized to develop antagonists for adenosine receptors, particularly the A3 subtype. nih.gov These receptors are involved in a variety of physiological processes, and their antagonists have therapeutic potential.

A study focused on 5-oxo-pyrazolo[1,5-c]quinazolines revealed that substitutions at position 2 with an (hetero)aryl moiety or a carboxylate group could yield compounds with good affinity and high selectivity for the human A3 adenosine receptor. nih.gov These compounds were found to be inactive at other adenosine receptor subtypes. nih.gov

In contrast, the corresponding 5-amino derivatives generally showed very low affinity for the A3 receptor. nih.gov The only exception was a 5-N-benzoyl derivative, which displayed weak binding. nih.gov This stark difference in activity between the 5-oxo and 5-amino series highlights the critical role of the substituent at this position for receptor binding.

Interestingly, some of the synthetic intermediates, specifically 5(3)-(2-aminophenyl)-3(5)-(hetero)arylpyrazoles, exhibited modest affinity but high selectivity for the A3 receptor subtype. nih.gov This suggests that even the bicyclic pyrazole precursors possess some of the structural elements necessary for A3 receptor recognition.

Table 5: SAR of Pyrazolo[1,5-c]quinazoline Derivatives for Adenosine A3 Receptor Antagonism

Compound Series Substitution at Position 5 Substitution at Position 2 hA3 Receptor Affinity Reference
B-1 Oxo (Hetero)aryl or Carboxylate Good affinity and high selectivity nih.gov
B-2 Amino (Hetero)aryl Very low to no affinity nih.gov
19 (from B-2) N-Benzoyl (Hetero)aryl High µ-molar range Ki nih.gov
20-24 (intermediates) - (Hetero)aryl (on pyrazole) Modest affinity and high selectivity nih.gov

This table illustrates the key SAR findings for pyrazolo[1,5-c]quinazoline derivatives as adenosine A3 receptor antagonists.

SAR for Anti-inflammatory Activity

The pyrazolo[1,5-a]quinazoline scaffold has been identified as a promising template for the development of novel anti-inflammatory agents. mdpi.com Chronic inflammation is a contributing factor to numerous diseases, making the control of the inflammatory response a significant therapeutic goal.

A screening of a library of pyrazolo[1,5-a]quinazoline compounds and related derivatives revealed that the pyrazolo[1,5-a]quinazoline scaffold was essential for inhibitory activity in a THP-1Blue cell-based assay, which measures the inhibition of LPS-induced NF-κB activation. mdpi.com Other related tricyclic, bicyclic, and pyrazole derivatives tested were found to be inactive, underscoring the importance of the specific pyrazolo[1,5-a]quinazoline core structure. mdpi.com

While detailed structure-activity relationships were not fully elucidated, some general observations were made. The study highlighted the necessity of the pyrazolo[1,5-a]quinazoline framework for the observed anti-inflammatory effects. mdpi.com Further research is needed to delineate the specific substitutions that optimize this activity.

Computational and in Silico Studies of Pyrazolo 1,5 C Quinazoline Derivatives

Molecular Docking Investigations and Ligand-Target Interactions

Molecular docking is a fundamental computational technique used to predict the preferred orientation of a ligand when bound to a target receptor. This method is instrumental in understanding the binding mechanisms of pyrazolo[1,5-c]quinazoline (B1257617) derivatives. Studies on this scaffold have employed molecular docking to explore interactions with various biological targets, including adenosine (B11128) receptors and Gly/NMDA receptors. nih.govnih.gov For instance, molecular modeling has been performed to clarify the receptor affinity and selectivity of new 1-substituted pyrazolo[1,5-c]quinazoline derivatives. nih.gov

While specific docking studies on 1-aminopyrazolo[1,5-c]quinazoline are not detailed in the available literature, research on analogous compounds demonstrates the utility of this approach. For example, 5-amino derivatives of pyrazolo[1,5-c]quinazoline were investigated as part of a broader study on adenosine receptor antagonists. nih.gov Although these specific amino derivatives generally showed low affinity, the use of molecular docking was vital to depict the hypothetical binding modes of the more active compounds within the hA(3) receptor model. nih.gov

The primary goal of molecular docking is to analyze the binding modes and estimate the binding affinity between a ligand and its receptor. The binding affinity, often expressed as a binding energy or an inhibition constant (Kᵢ), quantifies the strength of the interaction. For the pyrazolo[1,5-c]quinazoline series, docking simulations help rationalize observed biological data. For example, in a study on Gly/NMDA receptor antagonists, derivatives such as 1,2-dicarboxylic acids showed high binding activity (Kᵢ values of 0.09 and 0.059 µM), and molecular modeling was essential to understand the structural basis for this high affinity. nih.gov The calculations can reveal how subtle changes to the scaffold, such as the introduction of a lipophilic or an anionic carboxylate group at the C-1 position, can significantly alter binding affinity and selectivity. nih.gov

A critical outcome of molecular docking is the identification of key amino acid residues within the receptor's active site that are crucial for ligand binding. These "hotspots" are typically involved in hydrogen bonding, hydrophobic interactions, or π-π stacking. While specific key residues for this compound are not documented, studies on the broader class of pyrazoloquinazolines emphasize the importance of such interactions. nih.gov Understanding these interactions is paramount for designing more potent and selective inhibitors, as it allows chemists to modify the ligand's structure to optimize its complementarity with the receptor's binding pocket.

Molecular Dynamics Simulations to Understand Ligand-Protein Complexes

Molecular dynamics (MD) simulations provide a dynamic view of ligand-protein complexes, complementing the static picture offered by molecular docking. By simulating the movements of atoms over time, MD can assess the stability of the docked pose and provide insights into the conformational changes that may occur upon ligand binding. The use of MD simulations has been noted in research on pyrazolo[1,5-c]quinazoline derivatives designed as adenosine receptor antagonists, highlighting its role in validating the stability of ligand-receptor interactions predicted by docking. nih.gov

Bioinformatics-Based Prediction of Potential Biological Targets

Bioinformatics tools and databases allow researchers to predict potential biological targets for a given compound based on its structural features. This approach, often involving pharmacophore modeling or similarity searching, can uncover novel therapeutic applications for existing scaffolds. While specific bioinformatics-led target predictions for this compound are not reported, this methodology is a key part of the modern drug discovery cascade for related heterocyclic systems.

Quantum Chemical Calculations for Molecular Properties and Reactivity

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are used to determine the electronic properties, optimized geometry, and reactivity of molecules. These methods provide a fundamental understanding of a compound's intrinsic characteristics. For fused heterocyclic systems related to pyrazolo[1,5-c]quinazolines, DFT computations at the B3LYP/6-311++G(d,p) level of theory have been used to confirm molecular structures and assess the relative stability of reaction intermediates and final products, thereby corroborating experimental findings from techniques like NMR spectroscopy. rsc.org Such calculations are crucial for verifying synthetic pathways and understanding the electronic distribution that governs molecular interactions. rsc.org

Table 1: Overview of Computational Methods Applied to Pyrazolo[1,5-c]quinazoline Scaffolds

Computational MethodApplication/PurposeTarget/System StudiedReference(s)
Molecular Docking Depict hypothetical binding modes; Understand receptor affinity and selectivity.hA(3) Adenosine Receptor, Gly/NMDA Receptor nih.govnih.gov
Molecular Dynamics Assess the stability of ligand-protein complexes.Adenosine Receptor Antagonists nih.gov
Quantum Chemistry (DFT) Verify molecular structure and stability of reaction products.Fused Pyrazoloimidazoquinazolinones rsc.org

Pharmacophore Mapping and Virtual Screening Applications

Pharmacophore mapping involves identifying the three-dimensional arrangement of essential chemical features that a ligand must possess to bind to a specific target. This model can then be used as a query in virtual screening to search large compound databases for novel molecules with the potential for similar biological activity. This approach has been successfully applied to the broader class of pyrazoloquinazolines. For example, an e-pharmacophore drug design strategy was instrumental in filtering and identifying pyrazolo[1,5-c]quinazolines as potential inhibitors of Topoisomerase I. This demonstrates the power of virtual screening to discover new biological activities for a known chemical scaffold.

In Silico ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction for Compound Optimization

The development of new therapeutic agents requires a thorough evaluation of not only their pharmacological activity but also their physicochemical and pharmacokinetic properties. nih.gov These properties, which include absorption, distribution, metabolism, and excretion (ADME), along with toxicity, are critical factors that determine the success of a drug candidate. nih.govresearchgate.net In silico computational tools have become invaluable in the early stages of drug discovery for predicting these ADMET properties, thereby allowing for the optimization of lead compounds and reducing the likelihood of late-stage failures. nih.govresearchgate.net For pyrazolo[1,5-c]quinazoline derivatives, various in silico studies have been conducted to assess their drug-likeness and ADMET profiles, guiding the selection and modification of compounds with the most promising therapeutic potential. nih.govresearchgate.net

One study on pyrazolo-[1,5-c]quinazolinone derivatives reported that the synthesized compounds exhibited moderate drug-likeness and sufficient safety profiles in silico. nih.gov The inhibitory activities of certain compounds against various cancer cell lines, such as A549 (non-small cell lung cancer), MDA-MB-231, U87, and HepG2, were found to be significant, suggesting the potential of the pyrazolo-[1,5-c]quinazolinone framework as a template for novel anticancer agents. nih.gov

For a series of quinoline-quinazolinone-thioacetamide derivatives, in silico ADMET studies were performed on the most potent compounds to predict their drug-likeness, pharmacokinetic properties, and toxicity. nih.gov These computational evaluations are crucial for identifying candidates with favorable ADMET profiles for further development. nih.gov Similarly, for 5-phenyl-5,6-dihydrotetrazolo[1,5-c]quinazolines, ADME properties were calculated using SwissADME to predict their drug-likeness, leading to the identification of promising lead compounds for antimicrobial activity investigation. researchgate.net

The general approach for in silico toxicity prediction involves the use of various software tools like Toxtree, pkCSM, and preADMET. researchgate.net These programs utilize different methodologies, such as the decision tree approach and graph-based signatures, to predict a range of toxicity endpoints, including: researchgate.net

Mutagenicity

Carcinogenicity

Hepatotoxicity

Maximum tolerated dose

The following interactive table summarizes the key ADMET parameters and the computational tools often used in the evaluation of pyrazolo[1,5-c]quinazoline derivatives and related heterocyclic compounds.

Parameter Prediction Tool/Model Significance in Drug Development
Absorption SwissADME, QikPropPredicts gastrointestinal absorption and bioavailability.
Distribution SwissADME (BOILED-Egg model)Assesses blood-brain barrier permeability and tissue distribution.
Metabolism SwissADMEEvaluates potential interactions with cytochrome P450 enzymes.
Excretion QikPropProvides insights into the clearance mechanisms of the compound.
Toxicity Toxtree, pkCSM, preADMETPredicts potential mutagenicity, carcinogenicity, and other toxic effects.

Future Directions and Research Opportunities

Exploration of Novel and Sustainable Synthetic Pathways for Enhanced Scalability and Diversity

The advancement of pyrazolo[1,5-c]quinazoline-based drug discovery is intrinsically linked to the efficiency and versatility of its synthesis. While several methods exist, many are hampered by limitations such as multiple steps, reliance on metal catalysts, or low atom economy. nih.gov Future research must prioritize the development of novel, sustainable, and scalable synthetic strategies.

Key areas for exploration include:

Domino and Tandem Reactions: Copper-catalyzed domino reactions have shown promise in constructing the pyrazolo[1,5-c]quinazoline (B1257617) core in a single step from acyclic precursors, forming multiple bonds and rings simultaneously under mild conditions. rsc.org Further exploration of different metal catalysts and reaction partners could expand the accessible chemical space.

Metal-Free Methodologies: To enhance the environmental friendliness and reduce potential metal contamination in final compounds, metal-free pathways are highly desirable. Strategies such as [3+2] dipolar cycloadditions followed by regioselective ring expansion have been developed to rapidly access functionalized pyrazolo-[1,5-c]quinazolinones. nih.gov

Microwave-Assisted Synthesis: The use of microwave irradiation can significantly accelerate reaction times and improve yields for the synthesis of pyrazolo[1,5-c]quinazolines, offering an efficient route for creating libraries of derivatives for biological screening. researchgate.net

These advanced synthetic approaches will be critical for generating diverse libraries of pyrazolo[1,5-c]quinazoline derivatives, which is essential for comprehensive structure-activity relationship (SAR) studies.

Table 1: Comparison of Synthetic Strategies for Pyrazolo[1,5-c]quinazolines
Synthetic StrategyDescriptionKey AdvantagesReference
Copper-Catalyzed Domino ReactionA tandem reaction involving o-alkenyl aromatic isocyanides and diazo compounds to form two rings and three new bonds in one step.High efficiency, mild conditions, single-step synthesis from acyclic precursors. rsc.org
Metal-Free Dipolar CycloadditionA [3+2] dipolar cycloaddition followed by a regioselective ring expansion process.Avoids metal catalysts, rapid access to functionalized derivatives. nih.gov
Microwave-Assisted SynthesisUtilizes microwave energy to accelerate the reaction between hydrazones of 2-aminoacetophenone (B1585202) and triphosgene.Reduced reaction times, potential for improved yields, efficient library synthesis. researchgate.net
Rh(III)-Catalyzed [5+1] AnnulationA C-H activation/cyclization cascade of phenyl-1H-pyrazol-5-amine with alkynoates.High atom economy, broad substrate scope, and functional group tolerance. rsc.org

Development of Highly Selective and Potent Pyrazolo[1,5-c]quinazoline Modulators for Emerging Therapeutic Targets

The pyrazolo[1,5-c]quinazoline scaffold has demonstrated activity against a range of biological targets implicated in various diseases. A key future direction is to leverage this promiscuity to develop derivatives that are highly potent and, crucially, selective for specific targets to maximize therapeutic efficacy while minimizing off-target effects.

Emerging and established targets for which pyrazolo[1,5-c]quinazoline modulators should be optimized include:

Kinases: Several derivatives have shown inhibitory activity against kinases. Pyrazolo-[1,5-c]quinazolinones have been identified as potential inhibitors of Cyclin-Dependent Kinases (CDK9/2), which are critical regulators of the cell cycle and transcription, making them attractive targets for cancer therapy. nih.gov Others have been found to inhibit Mitogen-Activated Protein Kinases (MAPKs) like JNK3, positioning them as potential anti-inflammatory agents. nih.govmdpi.com

GABA A Receptors: The pyrazolo[1,5-a]quinazoline core has been successfully used to develop modulators of the γ-aminobutyric acid type A (GABA A) receptor, a key target for treating anxiety, epilepsy, and other neurological disorders. nih.gov Future work should focus on achieving subtype selectivity to develop agents with improved therapeutic profiles.

Adenosine (B11128) Receptors: Derivatives of 5-oxo-pyrazolo[1,5-c]quinazoline have been designed as antagonists of the human A3 adenosine receptor (hA3 AR) with high selectivity over other adenosine receptor subtypes. nih.gov This presents opportunities for developing treatments for inflammatory diseases and certain cancers where the hA3 AR is overexpressed.

Topoisomerase I: Non-camptothecin analogues based on the pyrazolo[1,5-c]quinazoline scaffold have been identified as potent inhibitors of Topoisomerase I (TopoI), an essential enzyme for DNA replication and a validated target in oncology. researchgate.net

Table 2: Therapeutic Targets for Pyrazolo[1,5-c]quinazoline Derivatives
Therapeutic TargetPotential IndicationScaffold TypeReference
Cyclin-Dependent Kinases (CDK9/2)CancerPyrazolo-[1,5-c]quinazolinone nih.gov
MAP Kinases (JNK, p38α, ERK2)Inflammatory DiseasesPyrazolo[1,5-a]quinazoline nih.govmdpi.com
GABA A ReceptorsAnxiety, EpilepsyPyrazolo[1,5-a]quinazoline nih.gov
Adenosine A3 ReceptorInflammation, Cancer5-Oxo-pyrazolo[1,5-c]quinazoline nih.gov
Topoisomerase I (TopoI)CancerPyrazolo[1,5-c]quinazoline researchgate.net

Advanced Mechanistic Elucidation of Biological Actions and Pathway Interferences

A deeper understanding of how pyrazolo[1,5-c]quinazoline derivatives exert their biological effects at a molecular level is crucial for their translation into clinical candidates. While initial studies have identified primary targets, future research must employ advanced techniques to fully map their mechanism of action and impact on cellular signaling pathways.

Key research activities should include:

Structural Biology: Obtaining co-crystal structures of pyrazolo[1,5-c]quinazoline derivatives bound to their target proteins would provide invaluable, high-resolution insights into the specific molecular interactions driving binding and inhibition. This information is fundamental for structure-based drug design.

Molecular Modeling and Simulation: Advanced computational studies, such as molecular dynamics simulations, can complement experimental data by predicting binding modes and rationalizing structure-activity relationships. nih.govnih.gov These studies can illuminate the dynamic behavior of the ligand-receptor complex over time.

Omics Approaches: Utilizing proteomics, transcriptomics, and metabolomics can provide a global view of the cellular response to treatment with a pyrazolo[1,5-c]quinazoline derivative. This can help identify downstream signaling pathways that are modulated, uncover potential off-targets, and reveal biomarkers of drug response.

Biophysical and Electrophysiological Assays: For targets like ion channels, detailed electrophysiological studies are needed to characterize the nature of the modulation (e.g., agonist, antagonist, allosteric modulator) and its functional consequences on ion currents, as has been done for GABA A receptors. nih.gov For enzyme inhibitors, kinetic studies are needed to determine the mode of inhibition (e.g., competitive, non-competitive).

Rational Design of Next-Generation Pyrazolo[1,5-c]quinazoline Derivatives with Optimized Pharmacological Profiles

The culmination of advances in synthesis, target identification, and mechanistic understanding will be the rational design of superior, next-generation pyrazolo[1,5-c]quinazoline derivatives. This involves a data-driven, iterative cycle of design, synthesis, and testing to optimize multiple properties simultaneously.

The principles of this rational design approach include:

Structure-Activity Relationship (SAR) Guided Optimization: By systematically modifying the pyrazolo[1,5-c]quinazoline core with different substituents and analyzing the impact on biological activity, robust SAR models can be built. This allows chemists to predict which modifications are likely to enhance potency and selectivity. For instance, studies on pyrazolo[1,5-a]quinazolines as GABA A receptor modulators have explored the insertion of various oxygen and nitrogen functions to evaluate their interaction with the receptor protein. nih.gov

Pharmacophore Mapping and Molecular Docking: Computational tools can be used to build pharmacophore models that define the essential three-dimensional features required for biological activity. nih.gov Docking these models into the known or homology-modeled structures of therapeutic targets can guide the design of new molecules with a higher probability of binding. nih.govresearchgate.net

Optimizing Physicochemical and Pharmacokinetic Properties: Beyond target potency, a successful drug must possess a suitable pharmacological profile (Absorption, Distribution, Metabolism, and Excretion - ADME). Future design efforts must focus on fine-tuning properties such as solubility, stability, and membrane permeability. evitachem.com This can be achieved by strategically adding or modifying functional groups on the pyrazolo[1,5-c]quinazoline scaffold to balance the requirements for target engagement and drug-like properties.

By integrating these future-focused research strategies, the scientific community can unlock the full potential of the pyrazolo[1,5-c]quinazoline scaffold, paving the way for the development of novel and effective medicines for a range of human diseases.

Q & A

What are common synthetic methodologies for 1-aminopyrazolo[1,5-c]quinazoline derivatives?

Answer:

  • Copper-catalyzed tandem reactions : A copper(I) iodide-mediated reaction between 5-(2-bromoaryl)-1H-pyrazoles and carbonyl compounds (e.g., aldehydes/ketones) with aqueous ammonia in DMF yields pyrazolo[1,5-c]quinazolines. This method is efficient (low-to-good yields) and accommodates diverse substrates, including spiro compounds .
  • Multi-component synthesis : A one-pot approach combines 1-(2-bromoaryl)-1,3-diones, hydrazine hydrate, and carbonyl compounds under copper catalysis. This allows access to both pyrazolo[1,5-c]quinazolines and 5,6-dihydro derivatives, depending on the carbonyl reagent .
  • Acid-catalyzed cyclization : Reactions using p-TsOH or CeCl3·7H2O (30 mol%) in refluxing ethanol can cyclize intermediates into fused pyrazoloquinazolines, with CeCl3·7H2O achieving up to 75% yield .

What analytical techniques are critical for characterizing this compound derivatives?

Answer:

  • Spectroscopic methods :
    • 1H/13C NMR (DMSO-d6) confirms regiochemistry and substituent positions.
    • IR spectroscopy identifies functional groups (e.g., carbonyls, amines).
    • High-resolution mass spectrometry (HRMS) validates molecular formulae .
  • Thermal analysis : Melting points (via Electrothermal 9100 apparatus) assess purity .
  • Chromatography : GC-MS monitors reaction progress and detects byproducts .

Which biological activities have been reported for pyrazolo[1,5-c]quinazoline derivatives?

Answer:

  • Anticancer activity : 5-Styryltetrazolo[1,5-c]quinazolines show cytotoxicity against MCF-7 (breast) and HeLa (cervical) cancer cells. Halogen substituents (e.g., Br at position 9) enhance activity, while bulky groups reduce efficacy .
  • Enzyme inhibition : 5,6-Dihydropyrazolo[1,5-c]quinazolines inhibit xanthine oxidase (XO), with compound 6g (IC50 ≈ 0.5 µM) outperforming allopurinol. Hydrogen bonding with Ser876 and π-stacking with Phe649 are critical .
  • Antimicrobial activity : Triazolo[1,5-c]quinazolines exhibit moderate activity against Staphylococcus aureus and Candida albicans .

How can reaction conditions be optimized to improve yields of pyrazolo[1,5-c]quinazolines?

Answer:

  • Catalyst screening : Acid catalysts like p-TsOH (70% yield) and CeCl3·7H2O (75% yield) outperform H2SO4 or ZnCl2. CeCl3·7H2O at 30 mol% is optimal for cyclization .
  • Solvent and temperature : DMF at 100°C under aerobic conditions favors copper-catalyzed reactions . Ethanol reflux is effective for acid-catalyzed cyclizations .
  • Substrate scope : Electron-withdrawing groups on aryl bromides enhance reactivity in cross-coupling steps .

How can contradictory biological activity data be resolved for structurally similar derivatives?

Answer:

  • Structure-activity relationship (SAR) analysis : For example, 9-bromo-5-styryl derivatives (e.g., 3a ) show potent cytotoxicity, while 9-carbo-substituted analogs lose activity due to steric hindrance. Molecular docking reveals that 3a binds tubulin via hydrogen bonds, unlike inactive analogs .
  • Dose-response assays : Validate activity thresholds (e.g., IC50 values) across multiple cell lines or enzyme batches to rule out experimental variability .

How can molecular docking guide the design of pyrazolo[1,5-c]quinazoline derivatives?

Answer:

  • Target identification : Docking studies against COVID-19 main protease (Mpro) revealed key interactions: halogen bonds (Br/Cl with Thr26) and hydrophobic contacts (Phe140, Leu310) enhance affinity .
  • Binding mode optimization : For tubulin inhibitors, hydrogen bonding with Thr26 and π-stacking with Phe140 improve cytotoxicity .
  • Selectivity profiling : Docking against off-target receptors (e.g., AMPA/KA) minimizes side effects .

What strategies are effective for structure-activity relationship (SAR) studies?

Answer:

  • Substituent variation :
    • Electron-withdrawing groups (Cl, Br) at position 5 enhance XO inhibition .
    • Styryl groups at position 5 improve tubulin binding .
  • Scaffold modification : Replacing triazoloquinoxaline with pyrazoloquinazoline retains AMPA receptor affinity but alters selectivity .
  • Conformational analysis : Planar tricyclic cores improve receptor fit, while non-planar derivatives (e.g., tetrahydroquinazolines) shift selectivity .

How do copper-catalyzed and multi-component syntheses compare for pyrazoloquinazoline preparation?

Answer:

Parameter Copper-catalyzed Multi-component
Yield 44–75%30–65%
Substrate scope Broad (aryl/alkyl aldehydes)Limited to cyclic ketones
Complexity One-pot, air-tolerantRequires intermediate isolation
Spiro compounds AccessibleNot reported

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